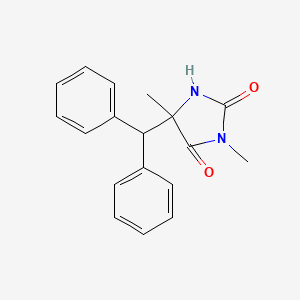
5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a diphenylmethyl group and two methyl groups attached to an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with a suitable diketone, followed by cyclization in the presence of a base. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, leading to higher purity and reduced production times. The use of catalysts such as zinc chloride or nickel can further improve the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups at the diphenylmethyl position .
Aplicaciones Científicas De Investigación
5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar ring structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazolidine: Similar ring structure but with a sulfur atom, leading to different reactivity.
Uniqueness
5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
184223-38-9 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
5-benzhydryl-3,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-18(16(21)20(2)17(22)19-18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3,(H,19,22) |
Clave InChI |
VEKWKGXDFGHRPM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


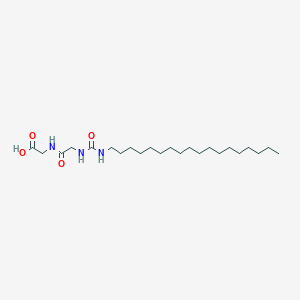
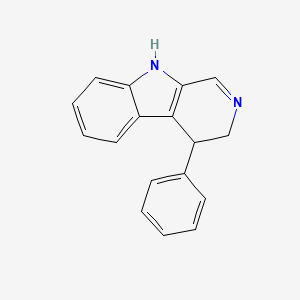
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
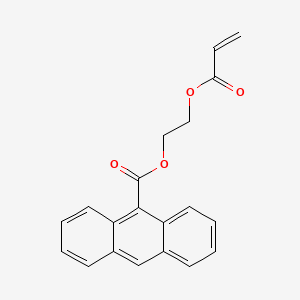
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
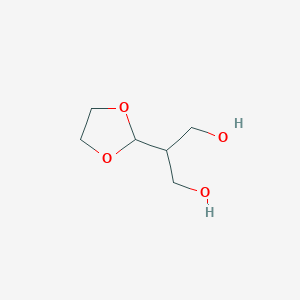
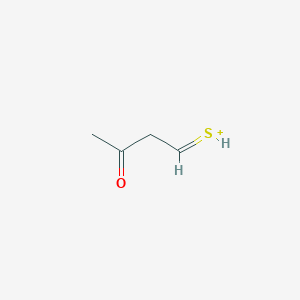
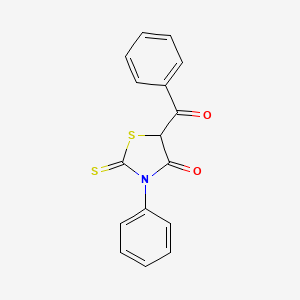

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
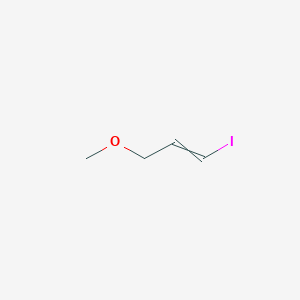
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
